Cas no 31106-75-9 (1,3-Diiodo-2-methoxy-5-nitrobenzene)
1,3-Diiodo-2-methoxy-5-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Diiodo-2-methoxy-5-nitrobenzene
- 2,6-Diiodo-4-nitroanisole
- 1-methoxy-2,6-diiodido-4-nitrobenzene
- 2,6-diiodo-4-nitro-anisole
- 2,6-Dijod-4-nitro-anisol
- 2.6-Dijod-4-nitro-1-methoxy-benzol
- FT-0659278
- DTXSID80399207
- Z56757045
- AKOS005620243
- AM20040147
- CS-0327952
- 1,3-diiodo-2-methoxy-5-nitro-benzene
- Benzene, 1,3-diiodo-2-methoxy-5-nitro-
- 31106-75-9
- A820722
- STK784071
-
- Inchi: 1S/C7H5I2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3
- InChI Key: LHCXPILOHPAXIN-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C=1OC)I)[N+](=O)[O-]
Computed Properties
- Exact Mass: 404.83600
- Monoisotopic Mass: 404.836
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55A^2
- XLogP3: 3
Experimental Properties
- Density: 2.39
- Boiling Point: 421.8 °C at 760 mmHg
- Flash Point: 208.9 °C
- Refractive Index: 1.697
- PSA: 55.05000
- LogP: 3.33580
1,3-Diiodo-2-methoxy-5-nitrobenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,3-Diiodo-2-methoxy-5-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D267685-50mg |
1,3-Diiodo-2-methoxy-5-nitrobenzene |
31106-75-9 | 50mg |
$ 205.00 | 2022-06-05 | ||
| TRC | D267685-100mg |
1,3-Diiodo-2-methoxy-5-nitrobenzene |
31106-75-9 | 100mg |
$ 330.00 | 2022-06-05 | ||
| TRC | D267685-250mg |
1,3-Diiodo-2-methoxy-5-nitrobenzene |
31106-75-9 | 250mg |
$ 655.00 | 2022-06-05 | ||
| Alichem | A019087138-1g |
1,3-Diiodo-2-methoxy-5-nitrobenzene |
31106-75-9 | 95% | 1g |
$357.52 | 2023-09-02 | |
| Ambeed | A866995-1g |
1,3-Diiodo-2-methoxy-5-nitrobenzene |
31106-75-9 | 95+% | 1g |
$328.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398622-1g |
1,3-Diiodo-2-methoxy-5-nitrobenzene |
31106-75-9 | 95+% | 1g |
¥3214.00 | 2024-08-02 | |
| Crysdot LLC | CD12084975-1g |
1,3-Diiodo-2-methoxy-5-nitrobenzene |
31106-75-9 | 95+% | 1g |
$402 | 2024-07-24 |
1,3-Diiodo-2-methoxy-5-nitrobenzene Suppliers
1,3-Diiodo-2-methoxy-5-nitrobenzene Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1,3-Diiodo-2-methoxy-5-nitrobenzene
1,3-Diiodo-2-methoxy-5-nitrobenzene: A Comprehensive Overview
The compound with CAS No. 31106-75-9, commonly referred to as 1,3-Diiodo-2-methoxy-5-nitrobenzene, is a highly specialized aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with two iodine atoms at positions 1 and 3, a methoxy group at position 2, and a nitro group at position 5. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
1,3-Diiodo-2-methoxy-5-nitrobenzene has been the subject of extensive research due to its potential in drug discovery and materials science. Recent studies have highlighted its role as an intermediate in the synthesis of complex organic molecules, particularly those with bioactive properties. The presence of the nitro group at position 5 contributes to the compound's high reactivity, making it a versatile building block in organic synthesis. Additionally, the methoxy group at position 2 enhances the compound's solubility in polar solvents, facilitating its use in various chemical reactions.
The synthesis of 1,3-Diiodo-2-methoxy-5-nitrobenzene involves a multi-step process that typically begins with the nitration of an appropriate benzene derivative. The introduction of the methoxy and iodine groups requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and improving scalability.
In terms of applications, 1,3-Diiodo-2-methoxy-5-nitrobenzene has shown promise in the development of novel pharmaceutical agents. Its ability to act as a precursor for bioactive compounds has been explored in several studies. For instance, researchers have utilized this compound to synthesize potential anti-tumor agents by incorporating it into larger molecular frameworks. The compound's reactivity also makes it suitable for use in Suzuki-Miyaura coupling reactions, which are widely employed in the construction of biologically active molecules.
Moreover, 1,3-Diiodo-2-methoxy-5-nitrobenzene has found applications in materials science, particularly in the development of advanced polymers and electronic materials. Its aromatic structure and functional groups provide opportunities for designing materials with tailored electronic properties. Recent studies have demonstrated its potential as a precursor for conducting polymers, which are critical components in modern electronics such as flexible displays and sensors.
The latest research on 1,3-Diiodo-2-methoxy-5-nitrobenzene has also focused on its environmental impact and degradation pathways. Understanding the compound's behavior under various environmental conditions is crucial for ensuring its safe handling and disposal. Studies have shown that the compound undergoes hydrolysis under specific conditions, leading to the formation of less hazardous byproducts. These findings are essential for developing sustainable practices in industries that utilize this compound.
In conclusion, 1,3-Diiodo-2-methoxy-5-nitrobenzene (CAS No. 31106-75-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in advancing chemical innovation.
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